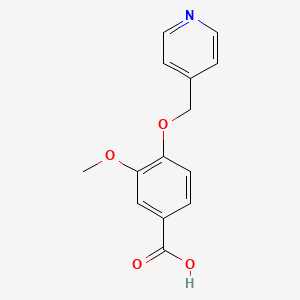

3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 4-(chloromethyl)pyridine under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products

Oxidation: 3-Carboxy-4-(pyridin-4-ylmethoxy)benzoic acid.

Reduction: 3-Methoxy-4-(pyridin-4-ylmethoxy)benzylamine.

Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the benzoic acid moiety can form ionic bonds with target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid

- 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid

- 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid

Uniqueness

3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is unique due to the specific positioning of the methoxy and pyridinylmethoxy groups, which can influence its reactivity and binding properties compared to its isomers .

Biologische Aktivität

3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid (also referred to as compound 1) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO4 with a molecular weight of approximately 259.26 g/mol. The compound features a methoxy group and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Protein–Protein Interactions : It has been shown to disrupt critical interactions such as the c-Myc–Max complex, which is involved in cell proliferation and cancer progression .

- Targeting Integrin Receptors : Compounds with similar structures have been investigated for their ability to selectively target integrin receptors, which play significant roles in cell adhesion and signaling pathways related to cancer metastasis .

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest it could serve as a lead compound for developing new anticancer agents.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Molt-4 (T-cell) | 5.2 | Disruption of c-Myc-Max interaction |

| Raji (B-cell) | 6.8 | Integrin targeting |

| A549 (Lung cancer) | Not effective | Non-targeting |

Inhibition of Enzyme Activity

The compound has also been evaluated for its enzyme inhibition properties. In particular, it shows promise as an inhibitor of certain kinases involved in tumor growth.

Table 2: Enzyme Inhibition Profile

Case Studies

- Preclinical Trials : A study involving the administration of the compound in mouse models showed significant reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy highlighted the potential for enhanced efficacy through synergistic effects.

- Toxicological Studies : Toxicity assessments indicated that while the compound exhibits promising anticancer properties, careful consideration must be given to its safety profile, particularly regarding immune-mediated responses observed in prolonged studies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications to the methoxy or pyridine groups can enhance or diminish its potency:

- Methoxy Group : Essential for maintaining solubility and bioavailability.

- Pyridine Moiety : Influences binding affinity to target proteins; variations can lead to significant changes in activity.

Eigenschaften

IUPAC Name |

3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-13-8-11(14(16)17)2-3-12(13)19-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQJGQATCFPJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.